ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate
Description
Ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a piperidine ring bearing a methylcarbamoyl substituent. The molecule includes an acetamido linker bridging the thiazolopyrimidine system to an ethyl benzoate group.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-6-4-5-7-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-8-14(9-11-28)20(31)24-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,31)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKWPTLROJOUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. For example, the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions has been reported to be efficient and environmentally friendly . These methods not only provide high yields but also reduce the need for hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, including benzothiazoles, thiazolopyrimidines, and piperidine-containing derivatives. Below is a detailed comparison with key analogs:
2-Acetamido-N-[4-(Piperidin-1-ylsulfonyl)phenyl]benzo[d]thiazole-6-carboxamide (Compound 30)
- Structural Similarities :
- Key Differences: The absence of the thiazolo[4,5-d]pyrimidinone ring in Compound 30 reduces conformational rigidity. The sulfonyl group in Compound 30 enhances hydrophilicity compared to the methylcarbamoyl group in the target compound.
- Synthetic Routes :
2-Acetamido-N-[3-(Pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22)
- Structural Similarities: Both compounds utilize an acetamido linker and carboxamide substituents.
- The pyridinylamino side chain may confer distinct pharmacokinetic properties, such as altered solubility .
Thiazolo[4,5-b]pyridine Derivatives (QSAR Study)
- A QSAR study on thiazolo[4,5-b]pyridines with piperidine substituents identified key descriptors influencing H3 receptor antagonism, including hydrophobic/hydrophilic balance (e.g., XKMostHydrophobicHydrophilicDistance) and hydrogen-bonding capacity (e.g., XAHydrophilicArea) .
- Relevance to Target Compound :
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : The ethyl benzoate group in the target compound may increase susceptibility to esterase-mediated hydrolysis compared to carboxamide derivatives like Compounds 22 and 30 .
Computational Similarity Analysis
- Tanimoto Coefficient :
- Docking Studies: Molecular docking simulations suggest the thiazolopyrimidinone core in the target compound may occupy ATP-binding pockets in kinases, akin to known inhibitors .
Biological Activity
The compound ethyl 2-(2-{2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate (CAS Number: 1115982-83-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 498.6 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, various derivatives of thiazolo[4,5-d]pyrimidine have shown antibacterial and antifungal activities. A study demonstrated that related compounds had minimal inhibitory concentrations (MIC) as low as 50 µg/mL against several pathogens .
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential anticancer activity. In vitro studies on related thiazolo[4,5-d]pyrimidine derivatives demonstrated moderate to potent inhibition against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cells . The mechanism of action is believed to involve the inhibition of specific kinases associated with tumor growth.
Neuroprotective Effects
Given the presence of the piperidine moiety in the compound, it may exhibit neuroprotective effects. Compounds with piperidine structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. For example, research has indicated that piperidine derivatives can act as muscarinic receptor antagonists, potentially leading to therapeutic effects in neurological disorders .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
- Oxidative Stress Reduction : Some derivatives display antioxidant properties, which could mitigate cellular damage in various disease states.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of thiazolo[4,5-d]pyrimidine derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Properties
In another study focused on anticancer properties, a series of thiazolo[4,5-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The most potent compounds showed IC50 values in the micromolar range against MDA-MB-231 cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
